molecular formula C6H5N3O2 B12601977 2-(2-Nitroethenyl)pyrazine

2-(2-Nitroethenyl)pyrazine

Cat. No.: B12601977
M. Wt: 151.12 g/mol
InChI Key: XDDSEHLWHXOWRK-DAFODLJHSA-N
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Description

2-(2-Nitroethenyl)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine ring substituted with a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethenyl)pyrazine typically involves the nitration of pyrazine derivatives. One common method is the reaction of pyrazine with nitroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Nitroethenyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitroethenyl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function .

Comparison with Similar Compounds

    Pyrazine: A simpler nitrogen-containing heterocycle without the nitroethenyl substitution.

    2-Nitropyrazine: Similar structure but lacks the ethenyl group.

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

2-[(E)-2-nitroethenyl]pyrazine

InChI

InChI=1S/C6H5N3O2/c10-9(11)4-1-6-5-7-2-3-8-6/h1-5H/b4-1+

InChI Key

XDDSEHLWHXOWRK-DAFODLJHSA-N

Isomeric SMILES

C1=CN=C(C=N1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CN=C(C=N1)C=C[N+](=O)[O-]

Origin of Product

United States

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